

# 2,5-Diphenyl-1,3-thiazol-4-ol molecular weight

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## Compound of Interest

Compound Name: 2,5-Diphenyl-1,3-thiazol-4-ol

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## An In-Depth Technical Guide on 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological context of **2,5-Diphenyl-1,3-thiazol-4-ol**. Given the specificity of this molecule, this paper also draws upon data from structurally related diphenyl-thiazole and diphenyl-thiadiazole derivatives to provide a broader context for its potential applications in research and drug development.

## Physicochemical Properties

**2,5-Diphenyl-1,3-thiazol-4-ol** is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.<sup>[1]</sup> This core structure is substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.<sup>[1]</sup> The presence of the phenyl groups lends aromatic properties to the molecule, while the hydroxyl group increases its polarity.<sup>[1]</sup>

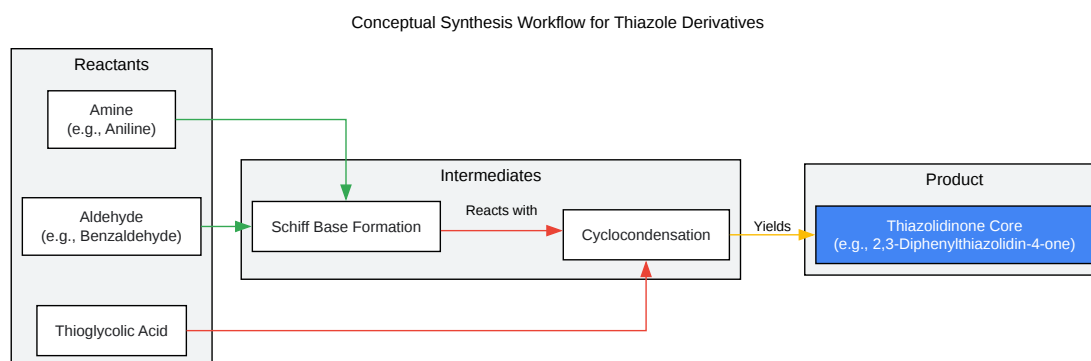
Property	Value	Source
Molecular Weight	253.32 g/mol	[2][3]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NOS	[1][2][3]
CAS Number	59484-42-3	[1][2]
Canonical SMILES	<chem>c1ccc(cc1)c1c(nc(c2ccccc2)s1)O</chem>	[1]
InChI Key	InChI=1/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H	[1]

## Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of **2,5-Diphenyl-1,3-thiazol-4-ol** are not extensively documented in publicly available literature, a general synthesis pathway can be inferred from established methods for creating related thiazole derivatives. The Hantzsch thiazole synthesis and related cyclocondensation reactions are common approaches.

## General Synthesis Workflow

The synthesis of a thiazole ring typically involves the reaction of a thioamide with an  $\alpha$ -haloketone. For a 2,5-disubstituted thiazole, this can be adapted through a multi-component reaction. The following diagram illustrates a conceptual workflow for the synthesis of related thiazolidinone structures, which can serve as a basis for developing a specific protocol for the target molecule.



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Caption: Conceptual workflow for the synthesis of related thiazolidinone compounds.

## Representative Experimental Protocol: Synthesis of 2,3-Diphenylthiazolidin-4-one

The following protocol for a related compound, 2,3-diphenylthiazolidin-4-one, is provided as a representative example of the methodologies employed for this class of molecules.<sup>[4]</sup>

- **Schiff Base Synthesis:** Aniline is reacted with benzaldehyde in an appropriate solvent (e.g., ethanol) with an acid catalyst to yield the Schiff base, aniline N-benzylidene.<sup>[4]</sup>
- **Cyclization:** The obtained Schiff base is then reacted with thioglycolic acid. This mixture is typically refluxed for several hours.<sup>[4]</sup>

- Purification: After cooling, the reaction mixture is poured into an ice-cold solution, often containing a mild acid, to precipitate the product.<sup>[4]</sup>
- Isolation and Crystallization: The resulting solid is filtered, washed (e.g., with water and ethanol), and then recrystallized from a suitable solvent like glacial acetic acid to obtain the purified 2,3-diphenylthiazolidin-4-one crystals.<sup>[4]</sup>

## Biological and Pharmacological Context

While direct biological data for **2,5-Diphenyl-1,3-thiazol-4-ol** is scarce, the broader family of thiazole, oxazoline, and thiadiazole derivatives exhibits a wide range of significant pharmacological activities. This suggests that the target compound could be a valuable scaffold for further investigation.

## Known Activities of Related Compounds

Structurally similar compounds have been investigated for various therapeutic applications. The thiazole moiety is a key pharmacophore in many bioactive agents.<sup>[5][6]</sup>

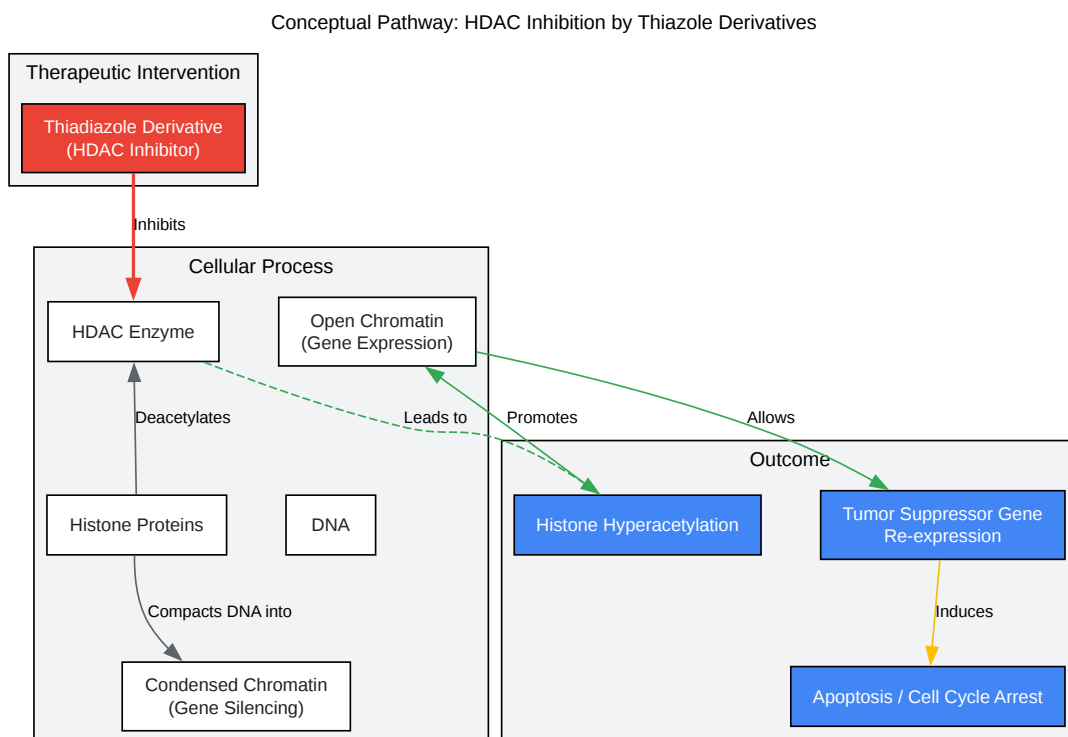
Biological Activity	Related Compound Class	Example / Finding	Source
Anticancer	2,5-Diphenyl-1,3,4-thiadiazole	Derivatives act as Histone Deacetylase (HDAC) inhibitors, showing antiproliferative activity in tumor cell lines.	[7][8]
Antifungal	2,5-Disubstituted-1,3,4-thiadiazole	Compounds exhibit significant fungicidal activity, particularly against Phytophthora infestans.	[9]
Acaricidal	2,5-Diphenyl-1,3-oxazoline	Used as a scaffold for developing acaricides that act as chitin synthesis inhibitors.	[10]
Antimicrobial	Pyrazolyl-thiazole derivatives	Showed good activity against various Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger.	[11]
Anticonvulsant	2,5-Disubstituted-1,3,4-thiadiazole	Certain derivatives have shown significant anticonvulsant properties in preclinical models.	[12]
Anti-inflammatory	Thiazole derivatives	Various thiazole-containing compounds have demonstrated	[5]

anti-inflammatory  
efficacy.

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## Potential Signaling Pathway Involvement: HDAC Inhibition

Based on studies of 2,5-diphenyl-1,3,4-thiadiazole derivatives, a potential mechanism of action for related compounds could involve the inhibition of Histone Deacetylases (HDACs).[7][8] HDACs play a crucial role in gene expression by modifying chromatin structure. Their inhibition can lead to the reactivation of tumor suppressor genes.



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Caption: Conceptual signaling pathway for HDAC inhibition by related thiadiazole compounds.

## Conclusion and Future Directions

**2,5-Diphenyl-1,3-thiazol-4-ol** is a distinct chemical entity whose full biological potential remains to be elucidated. Based on the extensive research into its structural analogs, it represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthesis protocol, followed by systematic screening for biological activities, particularly in the areas of oncology, and infectious and inflammatory diseases, to determine its specific mechanism of action and potential as a lead compound in drug discovery programs.

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